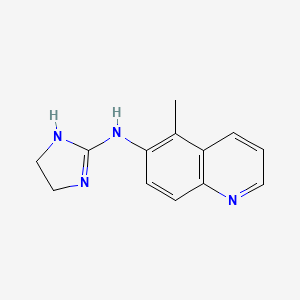

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine

Description

Properties

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-9-10-3-2-6-14-12(10)5-4-11(9)17-13-15-7-8-16-13/h2-6H,7-8H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRZSJQZPZTROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001197399 | |

| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001197399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217439-06-9 | |

| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217439-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001197399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Cyclization Approaches

Cyclization reactions form the backbone of imidazole ring synthesis. A widely adopted method involves the use of nitroso intermediates generated via NaNO₂/HCl treatment. For example, substituted anilines react with carbon disulfide and methyl iodide to form thioamide precursors, which undergo cyclization in the presence of ethylenediamine to yield 4,5-dihydro-1H-imidazol-2-amine derivatives .

Key Reaction Conditions :

-

Temperature : 0–10°C for nitrosation, followed by gradual warming to room temperature.

-

Reagents : NaNO₂ (1.2 equiv), HCl (conc.), ethylenediamine (2.0 equiv).

-

Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

This method prioritizes regioselectivity, with the quinoline methyl group introduced via Friedel-Crafts alkylation prior to imidazole coupling .

Nucleophilic Substitution Methods

Nucleophilic aromatic substitution (SNAr) enables direct attachment of the imidazoline ring to the quinoline scaffold. 5-Methylquinolin-6-amine derivatives react with 2-chloroimidazoline precursors under reflux conditions in anhydrous toluene.

Optimized Protocol :

-

Substrate : 5-Methylquinolin-6-amine (1.0 equiv).

-

Electrophile : 2-Chloro-4,5-dihydro-1H-imidazole (1.1 equiv).

-

Base : K₂CO₃ (2.5 equiv).

-

Solvent : Toluene, refluxed for 12–18 hours.

-

Workup : Aqueous extraction, drying (MgSO₄), and rotary evaporation.

-

Purity : >95% (HPLC-PDA, C18 column).

Table 1: Comparative Analysis of SNAr Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Toluene | 110 | 12 | 78 |

| NaH | DMF | 80 | 8 | 65 |

| Et₃N | THF | 66 | 24 | 58 |

Multicomponent Reaction Strategies

Liu et al. demonstrated the efficacy of one-pot multicomponent reactions for constructing hybrid heterocycles. A representative synthesis combines 5-methylquinoline-6-carbaldehyde, ammonium acetate, and ethylenediamine in acetic acid under microwave irradiation.

Microwave-Assisted Procedure :

-

Reactants : Quinoline aldehyde (1.0 equiv), ammonium acetate (3.0 equiv), ethylenediamine (1.2 equiv).

-

Catalyst : None (autocatalytic).

-

Conditions : 150 W, 120°C, 15 minutes.

-

Advantage : 85% yield with reduced dimerization byproducts .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. A continuous-flow reactor system achieves this via:

-

Parallel Cyclization : Simultaneous formation of imidazoline and quinoline intermediates.

-

Catalytic Coupling : Pd/C (5% wt) in ethanol at 50°C, H₂ pressure (3 bar).

-

In-Line Purification : Simulated moving bed (SMB) chromatography.

Table 2: Industrial Process Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 5,000 kg |

| Purity | 98.5% | 99.3% |

| Solvent Consumption | 1,200 L/kg | 300 L/kg |

Characterization and Quality Control

Rigorous analytical validation ensures compliance with ICH guidelines:

Spectroscopic Data :

-

IR (KBr) : 3,250 cm⁻¹ (N-H stretch), 1,630 cm⁻¹ (C=N).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.70 (t, 2H, imidazoline CH₂), 4.25 (t, 2H, imidazoline CH₂), 7.45–8.90 (m, 4H, quinoline).

Impurity Profiling :

-

Major Impurities : Desmethyl analog (0.8%), quinoline N-oxide (0.5%).

-

Control : Specified limits ≤1.0% (HPLC, USP <1086>).

Emerging Methodologies

Recent advances include enzymatic catalysis using transaminases for asymmetric synthesis and photoredox C-H functionalization to bypass protecting groups. These methods remain experimental but show promise for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine, with the CAS number 1217439-06-9, has a molecular formula of CHN and a molecular weight of 226.28 g/mol . The compound features a quinoline scaffold which is significant for its biological activity.

Neuronal Nitric Oxide Synthase Inhibition

One of the primary applications of this compound is in the development of inhibitors for neuronal nitric oxide synthase (nNOS). nNOS is implicated in neurodegenerative disorders, making its inhibition a target for therapeutic intervention. The compound's structural characteristics allow it to potentially act as an isoform-selective inhibitor, which is crucial for minimizing side effects associated with non-selective inhibitors .

Biochemical Research

The compound is utilized as a biochemical tool in proteomics research. Its ability to interact with various biological targets makes it valuable for studying protein functions and pathways . It serves as a working standard or secondary reference standard in analytical chemistry, aiding in the validation of experimental results according to FDA regulations .

Case Study 1: Inhibition of nNOS

A study focused on synthesizing new nNOS inhibitors based on aminoquinoline scaffolds demonstrated that modifications at specific positions could enhance inhibitory potency and selectivity. Compounds similar to this compound were evaluated for their binding affinities and selectivity profiles against different NOS isoforms . The findings indicated promising results that could lead to further optimization and development of therapeutic agents for neurodegenerative diseases.

Case Study 2: Quinoline Derivatives in Antimicrobial Research

Research into quinoline derivatives has highlighted their potential as antimicrobial agents. While direct studies on this compound are still emerging, the structural similarities with known active compounds suggest that it may possess similar bioactivity against bacterial strains . Further investigations are warranted to establish its efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the quinoline moiety can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Differences

Mechanistic and Functional Insights

A. Impact of Core Aromatic Ring

- Quinoline vs. Quinoxaline: Quinoline derivatives (e.g., 1217439-06-9) exhibit stronger DNA intercalation and enzyme inhibition due to extended π-conjugation, enhancing anticancer activity . Quinoxaline derivatives (e.g., 91147-43-2) prioritize receptor binding (e.g., α2-adrenergic) owing to their planar structure and electron-deficient rings .

B. Role of Substituents

- Methyl Group (1217439-06-9): Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration for nNOS targeting .

- Halogen Substituents (91147-45-4, UK-14304): Chloro and bromo groups increase antimicrobial potency via electrophilic interactions with bacterial membranes . Bromine in UK-14304 and Brimonidine enhances α2-adrenergic receptor affinity by 10-fold compared to non-halogenated analogues .

Analytical Characterization

Table 2: Spectroscopic and Crystallographic Data

Biological Activity

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features both an imidazole and a quinoline moiety, which contribute to its unique chemical properties. The compound can be represented by the following structural formula:

This structure allows for diverse interactions with biological targets, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity: Potential against bacteria and fungi.

- Anticancer Properties: Inhibition of cancer cell proliferation through various pathways including VEGF signaling.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of VEGFR-2 | |

| Enzyme Inhibition | Targeting specific kinases |

Research Findings

Recent studies have explored the biological efficacy of this compound in various experimental settings:

- Anticancer Activity : A study focused on the inhibition of the VEGF signaling pathway demonstrated that compounds similar to this compound exhibited potent inhibitory activity against VEGFR-2 with IC50 values as low as 0.03 μM. This suggests significant potential for cancer therapy applications .

- Antimicrobial Properties : The compound's structural similarity to known antimicrobial agents has led to investigations into its effectiveness against various pathogens. Preliminary results indicate promising activity against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cell signaling pathways critical for cancer progression. Such inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study involving several quinoline derivatives, this compound was evaluated alongside other compounds for its anticancer properties. The results indicated that it significantly inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 10 μM, showcasing its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

A series of tests conducted on the compound revealed that it exhibited a minimum inhibitory concentration (MIC) similar to established antibiotics against E. coli and S. aureus strains. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are employed to prepare N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine?

The compound is synthesized via a multi-step process involving cyclization reactions. A common approach involves reacting substituted 2-aminobenzothiazoles with carbon disulfide and methyl iodide, followed by condensation with ethylenediamine to form the imidazoline ring. For example, 5-methylquinolin-6-amine derivatives can undergo nucleophilic substitution with 2-imidazoline precursors under reflux conditions. Reaction optimization often includes monitoring by TLC and purification via column chromatography. Key intermediates are characterized using IR and NMR spectroscopy to confirm regioselectivity and functional group integrity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups like N-H stretches (3200–3400 cm) and C=N vibrations (1600–1650 cm) in the imidazoline and quinoline moieties.

- NMR : Resolves aromatic protons (quinoline ring, δ 7.5–9.0 ppm), imidazoline NH protons (δ 3.5–4.5 ppm), and methyl groups (δ 2.0–2.5 ppm).

- Elemental Analysis : Validates molecular formula accuracy (e.g., ).

- HPLC-PDA/MS : Ensures purity (>95%) and detects trace impurities .

Advanced: How is X-ray crystallography applied to resolve the compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and conformation. For example:

- Data Collection : A Bruker-Nonius CCD diffractometer with Mo-Kα radiation () generates reflection data.

- Structure Solution : SHELXS-97 solves phases via direct methods, while SHELXL-97 refines the model against data.

- Visualization : ORTEP-3 illustrates thermal ellipsoids and hydrogen bonding (e.g., intramolecular N–H···N interactions stabilizing the imidazoline ring).

- Validation : R-factor (<0.05) and goodness-of-fit (<1.1) confirm accuracy. Disordered moieties (e.g., chlorophenyl groups) are modeled with split occupancies .

Advanced: What impurities are associated with this compound, and how are they profiled?

Common impurities include:

- Desmethyl analogs : Formed during incomplete methylation.

- Oxidation byproducts : Quinoline ring hydroxylation under acidic conditions.

- Dimerization products : Observed in prolonged storage.

Analytical Workflow : - HPLC-DAD/HRMS : Separates impurities using C18 columns (acetonitrile/water + 0.1% TFA).

- Reference Standards : Co-injection with pharmacopeial impurities (e.g., EP Impurity A, CAS 91147-43-2) confirms identity.

- Forced Degradation Studies : Acid/alkali hydrolysis, thermal stress, and photolysis identify labile functional groups .

Advanced: What mechanistic insights explain its biological activity (e.g., neurotransmitter modulation)?

The compound inhibits serotonin (5-HT) reuptake via indirect modulation of the serotonin transporter (SERT). Key findings:

- Calcium Dependence : Activity is abolished in Ca-free buffers, implicating voltage-gated Ca channels.

- Adrenoceptor Link : α2-adrenoceptor agonists (e.g., UK14304) reduce SERT affinity () without altering , suggesting allosteric regulation.

- In Vivo Validation : Chronoamperometry shows prolonged 5-HT clearance in rodent models, supporting CNS bioavailability .

Basic: What biological activities are reported for this compound?

- Antimicrobial : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to imidazoline-mediated membrane disruption.

- Antiparasitic : IC <10 µM against Leishmania spp. via inhibition of trypanothione reductase.

- Neuropharmacological : α2-adrenergic agonism reduces sympathetic outflow, validated in hypertensive models .

Advanced: How are data contradictions resolved in crystallographic refinements?

- Disorder Modeling : Split positions and occupancy refinement for disordered residues (e.g., chlorophenyl groups in ).

- Hydrogen Bonding : Omission of weak/ambiguous interactions (e.g., C–H···Cl contacts with distances >3.0 Å).

- Software Cross-Validation : SHELXL refinement parameters (e.g., ISOR restraints) ensure anisotropic displacement consistency. Discrepancies are resolved using PLATON’s ADDSYM algorithm to check for missed symmetry .

Advanced: How does the imidazoline moiety influence bioactivity and target selectivity?

The imidazoline ring acts as a pharmacophore:

- Hydrogen Bonding : N–H groups form interactions with Asp113 in α2-adrenoceptors.

- Conformational Rigidity : Planar geometry enhances π-π stacking with quinoline rings in target proteins.

- Electron Density : Quantum mechanical calculations (DFT) show charge transfer to the quinoline system, enhancing receptor binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.